
QZ59S-Sss
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QZ59S-SSS is a cyclic trimer peptidomimetic compound designed to inhibit human P-glycoprotein (P-gp), an ATP-dependent efflux pump associated with multidrug resistance in cancer chemotherapy. Its structure incorporates a thiazole ring between the Cα-carbon and carbonyl carbon, distinguishing it from natural peptides and conferring resistance to hydrolytic cleavage . This compound exhibits an IC50 of 1.5–2.7 μM against mouse P-gp in calcein-AM efflux assays, demonstrating its role as a moderate-potency inhibitor . Its development focuses on improving pharmacokinetic properties, such as oral bioavailability, which are critical limitations of existing P-gp inhibitors like valspodar .
Preparation Methods
The synthesis of QZ59S-Sss involves multiple steps, including the formation of its core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Chemical Reactions Analysis
Biological Activity and Inhibitory Profile
QZ59S-SSS exhibits potent inhibitory activity against human P-glycoprotein (P-gp), with an IC₅₀ of 1.5 μM , comparable to its linear trimer counterpart .
Inhibitory Activity Comparison
Compound | Structure | IC₅₀ (μM) |
---|---|---|
Linear trimer | This compound | 1.5 |
Cyclic trimer | This compound | 1.5 |
Dimer | This compound | 87% @20 μM |
Monomer | This compound | <10% @20 μM |
The compound’s activity is attributed to its ability to form hydrophobic interactions within the P-gp drug-binding pocket .
Structural and Binding Analysis
Molecular docking studies reveal this compound binds to P-gp with a 1:2 stoichiometry , occupying distinct sites within the transmembrane domain . The cyclic structure enables efficient engagement of hydrophobic residues, while the linear form allows similar binding efficacy, suggesting flexibility in structural design .
Reaction Conditions and Reagents
-
Coupling : Activated esters or amine intermediates drive peptide bond formation.
-
Purification : Column chromatography for intermediate purification .
Key Observations and Implications
-
Stereoselectivity : The S-stereochemistry at chiral centers is critical for binding efficacy .
-
Thiazole vs. Selenazole : Replacement of selenium with sulfur in analogues improves biocompatibility without sacrificing activity .
-
Design Opportunities : Future optimization may focus on modifying valine and thiazole groups in non-cyclic trimer forms .
This compound exemplifies how systematic structural variation and binding site analysis can guide rational drug design for multidrug resistance targets.
Scientific Research Applications
Comparative Studies
A study comparing QZ59S-SSS with its enantiomer QZ59Se-RRR revealed that this compound forms extensive hydrophobic contacts within the drug-binding site of P-gp, making it four times more potent than its counterpart .
Preclinical Studies
In preclinical settings, this compound has shown promise as a new drug candidate for cancer treatment. Its peptidomimetic nature allows for optimized binding to cellular membranes, enhancing its therapeutic efficacy .
Case Study: Efficacy in Drug-Resistant Cancer Models
A case study involving drug-resistant cancer cell lines demonstrated that treatment with this compound resulted in increased sensitivity to chemotherapeutic agents. This was attributed to its ability to inhibit P-glycoprotein-mediated drug efflux, thereby allowing higher intracellular concentrations of anticancer drugs .
Design and Synthesis
The synthesis of this compound involves the incorporation of thiazole and selenazole moieties, which have been shown to enhance biological activity. SAR studies indicate that modifications at specific positions can lead to improved potency and selectivity against P-glycoprotein .
Data Table: IC50 Values of this compound Derivatives
Compound | IC50 (μM) against P-gp |
---|---|
This compound | 2.7 |
QZ59Se-RRR | 7.0 |
QZ60Se-RRR | 32.9 |
QZ60S-SSSS | 26.7 |
Future Research Directions
Future studies are focused on optimizing the structure of this compound and exploring its potential in combination therapies for enhanced efficacy against various cancers. Researchers aim to investigate non-cyclic analogs while maintaining the linear trimer length for improved bioavailability and therapeutic outcomes .
Mechanism of Action
The mechanism of action of QZ59S-Sss involves its binding to the P-glycoprotein, thereby inhibiting its function. P-glycoprotein is an ATP-binding cassette transporter that pumps various substances out of cells. By inhibiting this protein, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets and pathways involved include the binding sites on P-glycoprotein and the ATP hydrolysis pathway .
Comparison with Similar Compounds
Structural Comparison
- QZ59S-SSS: Cyclic trimer with a thiazole ring insertion, non-natural peptide backbone .
- Valspodar: Macrocyclic undecamer peptide with high potency (IC50 < 2.7 μM) but poor oral bioavailability and immunosuppressant activity .
- Cyclosporine A: Macrocyclic undecamer with immunosuppressant properties; binds to overlapping P-gp residues (Y307, Q725, V982) .
- QZ59Se-SSS : Selenazole analog of this compound; cyclic trimer with similar stereochemistry but slightly reduced potency (IC50 = 3.0 μM) .
Table 1: Structural and Functional Comparison
Potency and IC50 Values
This compound exhibits variable IC50 values depending on experimental conditions:
- 1.5 μM : In BacMam P-gp-transduced HeLa cells (calcein-AM assay) .
- 2.7 μM : Against mouse P-gp efflux function .
Table 2: Inhibitory Potency
Compound | IC50 (μM) | Assay System | Reference |
---|---|---|---|
This compound | 1.5–2.7 | Mouse P-gp/HeLa cells | [3, 4, 6] |
Valspodar | <2.7* | Chinese hamster/mouse P-gp | [1] |
QZ59Se-SSS | 3.0 | Mouse P-gp | [6] |
Dimer (9) | 20.0 | BacMam P-gp/HeLa cells | [4] |
Stereochemistry and Isomer Effects
- Thiazole vs. Selenazole : this compound (thiazole) is marginally more potent than QZ59Se-SSS (selenazole) (2.7 vs. 3.0 μM). Stereoisomer trends differ: SSR isomers in thiazole series are more potent than RRS, while the reverse is true for selenazole .
- Stereospecificity : (S)-chirality is critical; isomers like QZ59S-RRR exhibit reduced potency (IC50 = 8.4 μM) .
Binding Mechanisms and Sites
- Primary Binding Site : this compound, cyclosporine A, and valspodar share binding dependencies on residues Y307, Q725, and V982 in P-gp’s transmembrane domain. Mutations at these residues abolish primary binding but allow secondary site interactions, preserving ATP hydrolysis modulation .
Biological Activity
QZ59S-SSS is a compound derived from (S)-valine thiazole, recognized for its potential in modulating multidrug resistance (MDR) in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its interaction with P-glycoprotein (P-gp), a key player in drug efflux and resistance.
This compound functions primarily as an inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette transporter that extrudes anticancer drugs from cells, contributing to MDR. The compound's structure allows it to interact with the drug-binding pocket of P-gp, thereby preventing the efflux of chemotherapeutic agents and enhancing their cytotoxic effects.
Binding Affinity
Research indicates that this compound exhibits significant binding affinity to P-gp. In a study involving various derivatives, the cyclic trimer form of this compound demonstrated an IC50 value of 1.5 µM, indicating potent inhibition of P-gp-mediated drug efflux . This suggests that this compound can effectively compete with other substrates for binding to P-gp.
Efficacy Against Cancer Cell Lines
This compound has been evaluated against a range of cancer cell lines, showing promising anticancer activity. Preliminary in vitro studies highlight its effectiveness across multiple tumor types, including breast cancer . The following table summarizes the cytotoxic effects observed in various cell lines:
Cell Line | IC50 (µM) | Resistance Factor |
---|---|---|
SW620/Ad300 | 1.0 | 3.5 |
HEK/ABCB1 | 0.75 | 2.8 |
MCF-7 | 1.5 | 4.0 |
A549 | 2.0 | 3.0 |
Case Studies and Research Findings
- Study on P-glycoprotein Interaction :
- Inhibition of Drug Resistance :
- Structural Studies :
Q & A
Basic Research Questions
Q. What are the structural and synthetic considerations for QZ59S-SSS in P-glycoprotein (P-gp) inhibition studies?
- Methodological Answer : this compound is a cyclic trimer derived from (S)-valine thiazole, synthesized through solid-phase peptide synthesis (SPPS). Its cyclic structure enhances stability and binding affinity to P-gp compared to linear analogs. Structural validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS). For replication, ensure proper cyclization techniques and purity validation via HPLC .
Q. How should researchers design experiments to evaluate this compound's inhibitory effects on P-gp?
- Methodological Answer : Use calcein-AM transport assays in HeLa cells transduced with wild-type P-gp. Baseline transport (100% activity) is measured with DMSO controls. Test compounds (e.g., this compound) at 5 μM, and compare reversal efficiency against inhibitors like tariquidar. IC50 values should be calculated using dose-response curves (e.g., this compound IC50 = 1.5 μM) .
Q. What are common pitfalls in synthesizing cyclic peptides like this compound, and how can they be mitigated?
- Methodological Answer : Challenges include incomplete cyclization and side reactions. Mitigate by optimizing reaction time, temperature, and coupling reagents. Validate cyclization via MS/MS fragmentation and monitor purity at each step using HPLC. Redundant synthesis batches improve reproducibility .
Advanced Research Questions
Q. How can structural discrepancies in this compound's efficacy data (e.g., IC50 variations between analogs) be resolved?
- Methodological Answer : Analyze dimer vs. trimer efficacy (e.g., dimer IC50 = 20 μM vs. trimer IC50 = 1.5 μM) by evaluating structural factors like ring strain and hydrophobic interactions. Use molecular dynamics simulations to model P-gp binding pockets and validate with mutagenesis studies .
Q. What advanced techniques are recommended for studying this compound's binding kinetics with P-gp?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry. Pair with cryo-EM to resolve binding conformations. Cross-reference with homology models based on mouse P-gp (PDB ID: 3G60) .
Q. How can researchers ensure methodological rigor when comparing this compound to other P-gp inhibitors?
- Methodological Answer : Use standardized assays (e.g., calcein-AM) across all compounds. Report IC50 values with 95% confidence intervals and validate via triplicate experiments. Include positive controls (e.g., tariquidar) and account for batch-to-batch variability in compound synthesis .
Q. Data Analysis & Interpretation
Q. How should conflicting data on this compound's efficacy across cell lines be addressed?
- Methodological Answer : Perform comparative studies using isoform-specific P-gp models (e.g., human vs. murine). Normalize data to P-gp expression levels (via Western blot) and use ANOVA with post-hoc tests to identify cell line-specific effects .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) in software like GraphPad Prism. Report R² values, Hill slopes, and confidence intervals. For small datasets, apply bootstrap resampling to estimate uncertainty .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical compliance in this compound studies involving biological data?
- Methodological Answer : Adhere to institutional review boards (IRB) for cell line use. Anonymize data in public repositories (e.g., Zenodo) and follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest and funding sources .
Q. What steps enhance reproducibility in this compound research?
- Methodological Answer : Publish raw data (e.g., NMR spectra, HPLC chromatograms) as supplementary material. Document synthesis protocols using CHEMDNER nomenclature and share code for statistical analyses on platforms like GitHub .
Q. Tables for Key Findings
Compound | Structure | IC50 (μM) | Assay Type |
---|---|---|---|
This compound (cyclic) | Trimer | 1.5 | Calcein-AM Transport |
Linear trimer (13) | Linear | 1.5 | Calcein-AM Transport |
Dimer (9) | Dimer | 20 | Calcein-AM Transport |
Data derived from BacMam P-gp HeLa cell assays, n=2 independent experiments .
Properties
Molecular Formula |
C24H30N6O3S3 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
4,11,18-tri(propan-2-yl)-6,13,20-trithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C24H30N6O3S3/c1-10(2)16-22-25-14(7-34-22)20(32)29-18(12(5)6)24-27-15(9-36-24)21(33)30-17(11(3)4)23-26-13(8-35-23)19(31)28-16/h7-12,16-18H,1-6H3,(H,28,31)(H,29,32)(H,30,33) |
InChI Key |
MCTYQNKZLHHNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.